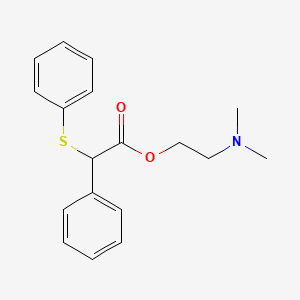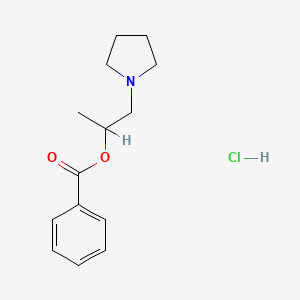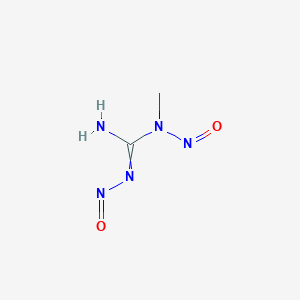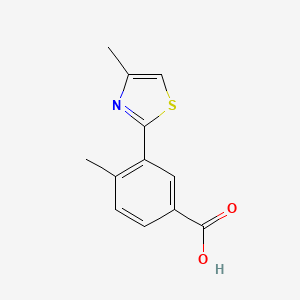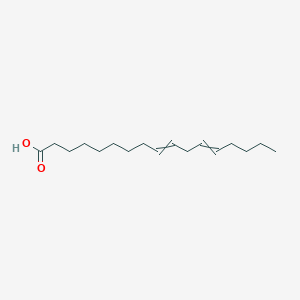
Heptadeca-9,12-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadeca-9,12-dienoic acid, also known as 9,12-Heptadecadienoic acid, is a long-chain fatty acid with the molecular formula C17H30O2. This compound is characterized by the presence of two double bonds located at the 9th and 12th carbon atoms in its 17-carbon chain. It is a member of the omega-6 fatty acid family and is found in various natural sources, including plant oils and animal tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptadeca-9,12-dienoic acid can be synthesized through several methods. One common approach involves the use of olefin metathesis reactions, where simpler alkenes are combined to form the desired diene structure. Another method involves the elongation of shorter fatty acids through a series of reactions, including Wittig reactions and hydrogenation .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant oils. Techniques like gas chromatography-mass spectrometry (GC-MS) are employed to isolate and identify the compound from complex mixtures .
Análisis De Reacciones Químicas
Types of Reactions: Heptadeca-9,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Alcohols and amines are used in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Epoxides, diols, and hydroxy fatty acids.
Reduction: Saturated heptadecanoic acid.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
Heptadeca-9,12-dienoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of heptadeca-9,12-dienoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can be incorporated into phospholipids, affecting membrane fluidity and function. It also serves as a substrate for enzymes like lipoxygenases and cyclooxygenases, leading to the production of bioactive lipid mediators that play roles in inflammation and other physiological processes .
Comparación Con Compuestos Similares
Heptadeca-9,12-dienoic acid can be compared with other similar fatty acids, such as:
Linoleic Acid (C182, 9,12): Similar structure but with an additional carbon atom.
Oleic Acid (C181, 9): Contains only one double bond.
Stearic Acid (C180): Fully saturated fatty acid with no double bonds
Uniqueness: this compound is unique due to its specific chain length and double bond positions, which confer distinct physical and chemical properties. Its presence in certain plant oils and its role in specific biochemical pathways also distinguish it from other fatty acids .
Propiedades
Número CAS |
29203-97-2 |
|---|---|
Fórmula molecular |
C17H30O2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
heptadeca-9,12-dienoic acid |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h5-6,8-9H,2-4,7,10-16H2,1H3,(H,18,19) |
Clave InChI |
LEIXEEFBKOMCEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


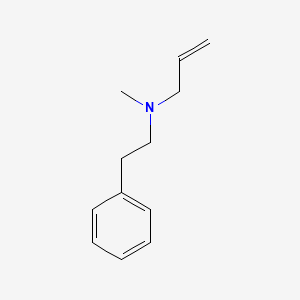
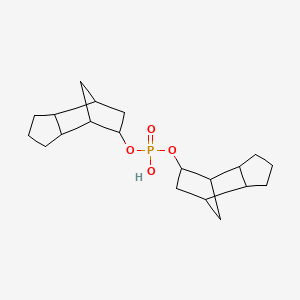
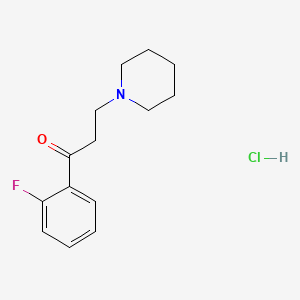
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
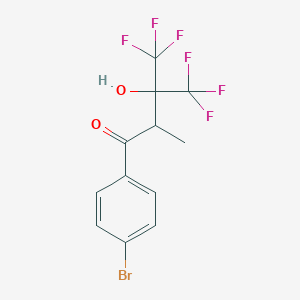
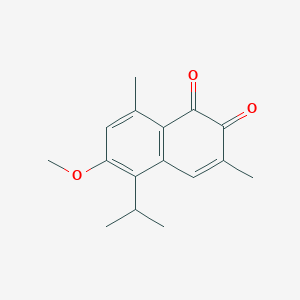
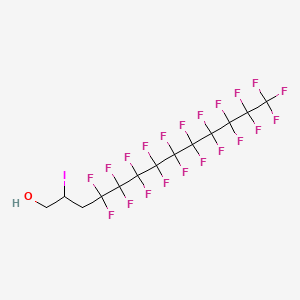
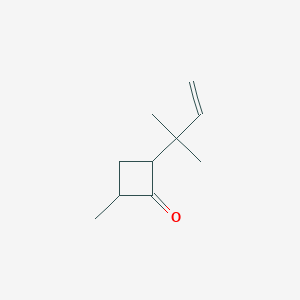
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)

